alpha,alpha,4-Triphenyl-1-piperidineethanol hydrochloride
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Overview
Description
alpha,alpha,4-Triphenyl-1-piperidineethanol hydrochloride: is a chemical compound with the molecular formula C25H27NO.ClH and a molecular weight of 393.99 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,4-Triphenyl-1-piperidineethanol hydrochloride typically involves the reaction of piperidine derivatives with triphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored and controlled to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: alpha,alpha,4-Triphenyl-1-piperidineethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, alpha,alpha,4-Triphenyl-1-piperidineethanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential pharmacological activities.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of alpha,alpha,4-Triphenyl-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
4-Piperidinemethanol: A cyclic secondary amine with similar structural features.
Biperiden: A muscarinic receptor antagonist used in the treatment of parkinsonism.
Uniqueness: alpha,alpha,4-Triphenyl-1-piperidineethanol hydrochloride is unique due to its specific arrangement of functional groups and its potential pharmacological activities. Unlike other piperidine derivatives, this compound has shown distinct interactions with biological targets, making it a valuable candidate for further research and development .
Properties
CAS No. |
95821-98-0 |
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Molecular Formula |
C25H28ClNO |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1,1-diphenyl-2-(4-phenylpiperidin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c27-25(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-26-18-16-22(17-19-26)21-10-4-1-5-11-21;/h1-15,22,27H,16-20H2;1H |
InChI Key |
JZCRMXBGEWLQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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